N-(2-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide
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Overview
Description
N-(2-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide: is a synthetic organic compound that belongs to the class of chromene derivatives It is characterized by the presence of a fluorophenyl group, a chromene core, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction using a fluorinated benzene derivative.
Sulfonamide Formation: The sulfonamide group is incorporated through a reaction between the chromene derivative and a sulfonyl chloride in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfonamide group, converting it to corresponding amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be used in the synthesis of advanced materials with unique optical and electronic properties.
Biology:
Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Fluorescent Probes: Due to its chromene core, it can be used as a fluorescent probe in biological imaging.
Medicine:
Anticancer Activity: Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells.
Anti-inflammatory: It has potential anti-inflammatory effects, which could be useful in treating inflammatory diseases.
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Agrochemicals: It may find applications in the development of new agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorophenyl group enhances binding affinity through hydrophobic interactions. The chromene core may participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
Comparison with Similar Compounds
- N-(2-fluorophenyl)-2-oxo-2H-chromene-6-carboxamide
- N-(2-fluorophenyl)-2-oxo-2H-chromene-6-thioamide
- N-(2-fluorophenyl)-2-oxo-2H-chromene-6-phosphonamide
Comparison:
- N-(2-fluorophenyl)-2-oxo-2H-chromene-6-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its carboxamide, thioamide, and phosphonamide analogs. The sulfonamide group enhances the compound’s solubility and ability to form hydrogen bonds, which can improve its pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-oxochromene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO4S/c16-12-3-1-2-4-13(12)17-22(19,20)11-6-7-14-10(9-11)5-8-15(18)21-14/h1-9,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJSNXUMQUCQKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49641362 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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